N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-Bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfanyl bridge linking the thienopyrimidinone core to an N-(3-bromophenyl)acetamide moiety. The compound’s structure includes a 3-(2-methylphenyl) substitution on the pyrimidine ring, which may influence its electronic and steric properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S2/c1-13-5-2-3-8-17(13)25-20(27)19-16(9-10-28-19)24-21(25)29-12-18(26)23-15-7-4-6-14(22)11-15/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMULDOKZKKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
Industrially, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its potential for functionalization and incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thienopyrimidine core and bromophenyl group are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six structurally related derivatives, focusing on substituent effects, spectroscopic properties, and physicochemical data.
Substituent Variations and Molecular Properties
*Estimated based on structural analogs due to lack of explicit data.
Spectroscopic and Physicochemical Data
- Compound from : H-Bond Donor/Acceptor: 1/5, suggesting moderate solubility in polar solvents. InChIKey: DGKHXZQBIJBZHA-UHFFFAOYSA-N .
Structure-Activity Relationship (SAR) Insights
- Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius (e.g., in vs. 3) may enhance van der Waals interactions in hydrophobic binding pockets .
- Methyl/Phenyl Groups : Methyl groups (e.g., in the target compound and ) improve metabolic stability, while phenyl groups () enhance aromatic interactions .
Biological Activity
N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H22BrN3O2S. The compound features a thieno[3,2-d]pyrimidine core linked to a bromophenyl group and an acetamide moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation processes. For example, a common method includes the Biginelli reaction followed by modifications that introduce the thieno[3,2-d]pyrimidine scaffold. Detailed synthetic pathways can be found in various chemical literature sources.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
A study conducted by researchers evaluated several thieno[3,2-d]pyrimidine derivatives and noted significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound's anticancer potential has been explored in various cell lines. For instance, thieno[3,2-d]pyrimidine derivatives have demonstrated cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . A specific study highlighted the synthesis of a related compound that inhibited cancer cell proliferation in vitro by targeting key signaling pathways involved in tumor growth.
Case Studies
- Case Study 1: Antimicrobial Evaluation
- Objective: To assess the antimicrobial efficacy of this compound.
- Method: Disk diffusion method against selected bacterial strains.
- Results: Showed significant inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
- Case Study 2: Anticancer Activity
- Objective: To evaluate the cytotoxic effects on breast cancer cell lines.
- Method: MTT assay to determine cell viability.
- Results: The compound reduced cell viability significantly at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
